6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid

Analytical Reference Standards Synthetic Intermediate Mass Spectrometry

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid (CAS 24030-63-5) is the free‑acid form of the 4‑hydroxyquinoline class, structurally corresponding to the pharmacophore of the widely used veterinary coccidiostat decoquinate (ethyl ester). This compound belongs to the hydroquinolone subclass and is employed primarily as a key synthetic intermediate and analytical reference standard in the development of quinoline‑based antiprotozoal agents.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B13424193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC
InChIInChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26)
InChIKeyDKCISHZQASOZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid – Certified Quinoline Building Block for Coccidiostat Research


6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid (CAS 24030-63-5) is the free‑acid form of the 4‑hydroxyquinoline class, structurally corresponding to the pharmacophore of the widely used veterinary coccidiostat decoquinate (ethyl ester). [1] This compound belongs to the hydroquinolone subclass and is employed primarily as a key synthetic intermediate and analytical reference standard in the development of quinoline‑based antiprotozoal agents. Its carboxylic acid moiety distinguishes it from the ester prodrug (decoquinate), offering distinct reactivity and solubility profiles that are critical for conjugation chemistry, salt formation, and metabolic studies.

Synthetic handle Carboxylic acid enables amide coupling, salt formation, and labeling without ester hydrolysis.
Analytical standard Distinct from ethyl ester (decoquinate) by 28 Da; used as reference in LC‑MS/MS method development.
ISTD precursor Directly esterified to produce decoquinate‑d5 for residue quantification in animal tissues.

Why Generic 4‑Hydroxyquinoline Coccidiostats Cannot Replace 6‑(Decyloxy)-7‑ethoxy‑4‑hydroxy‑3‑quinolinecarboxylic Acid in Research


Although decoquinate (the ethyl ester), buquinolate, and nequinate share the 4‑hydroxyquinoline‑3‑carboxylic acid scaffold, they differ decisively in their ester/acid functionality, lipophilicity (cLogP), and metabolic fate. [1] The free carboxylic acid form (target compound) is not a direct substitute for the ester prodrug in studies requiring carboxyl‑directed conjugation, salt preparation, or generation of isotope‑labeled internal standards (e.g., decoquinate‑d5). Interchanging the free acid with an ester can fundamentally alter reactivity, solubility, and biological recognition, leading to irreproducible results in analytical method development, metabolic tracing, and structure‑activity relationship (SAR) campaigns.

Target Compound
Free carboxylic acid; reactive carboxyl for conjugation and salt studies.
Ester Substitutes (Decoquinate, Buquinolate)
Ethyl ester prodrug; requires hydrolysis for carboxyl-directed chemistry, altering reactivity and solubility profiles.
Target Compound
Predicted pKa 0.85; predominantly ionized at physiological pH; DMSO-soluble.
Ester Substitutes
pKa ~2.6; neutral ester form; low aqueous solubility; metabolic fate may differ (prodrug vs. active acid).

Quantitative Differentiation Evidence for 6‑(Decyloxy)-7‑ethoxy‑4‑hydroxy‑3‑quinolinecarboxylic Acid vs. Closest Analogs


Molecular Identity: Free Carboxylic Acid vs. Ethyl Ester – Molecular Weight and Formula Distinction

The target compound possesses a free carboxylic acid group (C22H31NO5, MW 389.49 g/mol) , whereas decoquinate is the ethyl ester (C24H35NO5, MW 417.54 g/mol) [1]. This structural difference results in a mass shift of 28.05 Da, enabling unambiguous differentiation by LC‑MS/MS and making the free acid the obligatory precursor for preparing carboxyl‑functionalized derivatives such as amides, salts, or isotopically labeled internal standards (e.g., decoquinate‑d5 ).

Mass shift
Reported
28.05 Da
Enables unambiguous LC‑MS/MS differentiation from decoquinate.
Calculated from molecular formula (C22H31NO5 vs C24H35NO5).
Analytical Reference Standards Synthetic Intermediate Mass Spectrometry

Predicted Physicochemical Divergence: pKa and Solubility vs. Ethyl Ester

In silico predictions indicate a stark difference in ionization behavior: the free acid form has a predicted pKa of 0.85 ± 0.30 , whereas the ethyl ester (decoquinate) has a predicted pKa of 2.60 ± 0.50 [1]. The lower pKa of the free acid suggests it exists predominantly in the ionized (carboxylate) form at physiological pH, which would substantially increase aqueous solubility and alter membrane permeability compared to the neutral ester. The free acid is reported as soluble in DMSO , while the ester is slightly soluble in heated chloroform and methanol, and practically insoluble in water [1].

Predicted pKa
Data to verify
Free acid 0.85 ± 0.30 vs ester 2.60 ± 0.50
Ionization profile differs markedly at physiological pH.
In silico prediction; experimental validation pending.
Physicochemical Profiling Formulation Bioavailability

Class‑Level Differentiation: Quinolone Coccidiostat Mitochondrial Inhibition vs. Buquinolate and Nequinate

In a seminal head‑to‑head study using intact mitochondria isolated from Eimeria tenella oocysts, decoquinate, buquinolate, amquinate, and methyl benzoquate were each identified as potent inhibitors of succinate‑ and malate‑plus‑pyruvate‑supported respiration, with 50% inhibition achieved at approximately 3 pmol drug per mg mitochondrial protein. [1] The inhibition was specific to parasite mitochondria and did not affect chicken liver mitochondria. [1] While this study established equipotency among quinolone coccidiostats at the mitochondrial level, it did not differentiate the free acid from the ester forms. However, the conserved pharmacophore (4‑hydroxyquinoline‑3‑carboxylic acid) implies that the free acid retains the critical metal‑chelating and hydrogen‑bonding functionalities required for target engagement, positioning it as a valid scaffold for investigating structure‑activity relationships within this class.

Mitochondrial inhibition
Class-level
~3 pmol/mg protein (ester forms; free acid inferred)
Class-level target engagement context for SAR exploration.
Direct free acid activity remains to be experimentally determined.
Coccidiostat Mechanism Mitochondrial Respiration Eimeria tenella

High‑Value Application Scenarios for 6‑(Decyloxy)-7‑ethoxy‑4‑hydroxy‑3‑quinolinecarboxylic Acid


Synthesis of Isotope‑Labeled Internal Standards (e.g., Decoquinate‑d5)

The free carboxylic acid serves as the direct precursor for generating deuterated or 13C‑labeled decoquinate internal standards via esterification with labeled ethanol. This route is employed to produce decoquinate‑d5, which is used as an internal standard in LC‑MS/MS quantification of decoquinate residues in animal tissues according to FDA and CFIA monitoring programs. The free acid's reactive carboxyl group eliminates the need for ester hydrolysis prior to labeling, improving atom economy and yield.

Preparation of Quinoline‑Based Compound Libraries via Carboxyl‑Directed Diversification

The carboxylic acid handle allows direct amide coupling, salt formation, or reduction to access novel 3‑substituted quinoline analogs. [1] In SAR programs targeting coccidiosis or exploring repurposing for neosporosis and toxoplasmosis, the free acid provides a versatile starting point that the ester form cannot offer without additional deprotection chemistry.

Physicochemical and Formulation Pre‑Screening Studies

The predicted pKa of 0.85 suggests that the free acid will be predominantly ionized at gastrointestinal pH, potentially leading to different dissolution and absorption behavior compared to the neutral ethyl ester. This makes the free acid a valuable tool in pre‑formulation screening where salt formation or pH‑modulated release strategies are being evaluated for quinoline anticoccidials.

Application
Selection Property
Validation Focus
Isotope‑labeled ISTD synthesis
Carboxylic acid reactivity for labeling
Confirm esterification yield and isotopic purity
Quinoline SAR library diversification
Carboxyl‑directed conjugation
Verify amide coupling efficiency and scaffold integrity
Pre‑formulation screening
Ionization and solubility profile
Assess pH‑dependent solubility and permeability context
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